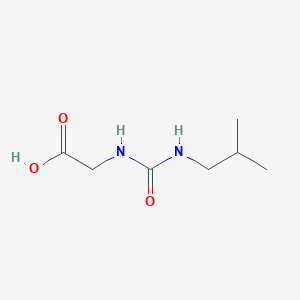
(3-Isobutyl-ureido)-acetic acid
Cat. No. B3174439
M. Wt: 174.2 g/mol
InChI Key: PEDXSTXJEAVZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09145435B2
Procedure details


Charge benzyl 2-(isobutylcarbamoylamino)acetate (200 g; 98.1% assay), dry Pd/C (20 g; 10% w/w), and isopropyl alcohol (2000 ml) into an autoclave. Degas under vacuum and purge with hydrogen three times. Stir at 60° C. under 50-60 psi of H2 for 4 hours. Cool the mixture to 20-30° C. and filter through diatomaceous earth and concentrate the filtrate under reduced pressure at 45-50° C. to 1-2 Vol. Add acetonitrile (1000 ml) and concentrate under reduced pressure at 45-50° C. to 2-3 Vol. Cool the mixture to 5-10° C. and filter. Dry the cake under reduced pressure at 45-50° C. to give of 2-(isobutylcarbamoylamino)acetic acid (112 g; 95.2% assay; 82.5% yield).



Yield
82.5%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]([NH:8][CH2:9][C:10]([O:12]CC1C=CC=CC=1)=[O:11])=[O:7])[CH:2]([CH3:4])[CH3:3]>[Pd].C(O)(C)C>[CH2:1]([NH:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])[CH:2]([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)NC(=O)NCC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir at 60° C. under 50-60 psi of H2 for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Degas under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge with hydrogen three times
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to 20-30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter through diatomaceous earth
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate under reduced pressure at 45-50° C. to 1-2 Vol.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add acetonitrile (1000 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under reduced pressure at 45-50° C. to 2-3 Vol.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to 5-10° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the cake under reduced pressure at 45-50° C.
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)NC(=O)NCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112 g | |
| YIELD: PERCENTYIELD | 82.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
